- ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitorsBioorganic & Medicinal Chemistry Letters, 2018, 28(15), 2622-2626,
Cas no 90929-73-0 (2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone)

90929-73-0 structure
Nombre del producto:2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone
2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone Propiedades químicas y físicas
Nombre e identificación
-
- 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
- 3-bromoacetyl-7-azaindole
- ETHANONE, 2-BROMO-1-(1H-PYRROLO[2,3-B]PYRIDIN-3-YL)-
- 2-BROMO-1-(1H-PYRROLO[2,3-B]PYRIDIN-3-YL)ETHAN-1-ONE
- 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone
- 3-bromoacetylindole
- 1H-Pyrrolo[2,3-b]pyridine, ethanone deriv. (ZCI)
- 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (ACI)
- 2-Bromo-1-[1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-one
- 2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone
-
- Renchi: 1S/C9H7BrN2O/c10-4-8(13)7-5-12-9-6(7)2-1-3-11-9/h1-3,5H,4H2,(H,11,12)
- Clave inchi: HRNCQDZUEOUQJP-UHFFFAOYSA-N
- Sonrisas: O=C(CBr)C1C2C(=NC=CC=2)NC=1
Atributos calculados
- Calidad precisa: 134.04800
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 2
- Complejidad: 210
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.8
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 7
Propiedades experimentales
- Denso: 1.71
- Punto de fusión: 280-282 ºC
- PSA: 48.91000
- Logp: 1.26850
2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-120360-1.0g |
2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one |
90929-73-0 | 95% | 1g |
$589.0 | 2023-06-08 | |
Chemenu | CM149552-1g |
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
90929-73-0 | 95%+ | 1g |
$656 | 2024-07-20 | |
TRC | B800670-100mg |
2-Bromo-1-(1h-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
90929-73-0 | 100mg |
$ 365.00 | 2022-06-06 | ||
Enamine | EN300-120360-100mg |
2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one |
90929-73-0 | 95.0% | 100mg |
$205.0 | 2023-10-03 | |
Enamine | EN300-120360-1000mg |
2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one |
90929-73-0 | 95.0% | 1000mg |
$589.0 | 2023-10-03 | |
1PlusChem | 1P00H2NP-1g |
Ethanone, 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)- |
90929-73-0 | 95% | 1g |
$690.00 | 2025-02-28 | |
1PlusChem | 1P00H2NP-10g |
Ethanone, 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)- |
90929-73-0 | 95% | 10g |
$3192.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1074200-1g |
2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one |
90929-73-0 | 98% | 1g |
¥5374.00 | 2024-04-25 | |
Enamine | EN300-120360-10000mg |
2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one |
90929-73-0 | 95.0% | 10000mg |
$2532.0 | 2023-10-03 | |
Aaron | AR00H2W1-2.5g |
Ethanone, 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)- |
90929-73-0 | 95% | 2.5g |
$1612.00 | 2025-01-24 |
2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 50 °C
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 10 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- Design, synthesis, and biological evaluation of urea-based ROCK2 inhibitorsChemical Biology & Drug Design, 2021, 98(6), 969-978,
Synthetic Routes 3
Condiciones de reacción
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; rt; reflux
1.2 Solvents: Dichloromethane ; reflux; 40 min, reflux
1.3 Solvents: Water ; cooled
1.2 Solvents: Dichloromethane ; reflux; 40 min, reflux
1.3 Solvents: Water ; cooled
Referencia
- Synthesis and Antitumor Activity of 3-(2-Phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-Phenyl-1,3-thiazol-4-yl)-1H-7-azaindolesChemMedChem, 2011, 6(7), 1300-1309,
Synthetic Routes 4
Condiciones de reacción
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; rt; reflux
1.2 Solvents: Dichloromethane ; reflux; 40 min, reflux
1.2 Solvents: Dichloromethane ; reflux; 40 min, reflux
Referencia
- Synthesis and antiproliferative activity of thiazolyl-bis-pyrrolo[2,3-b]pyridines and indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, nortopsentin analoguesMarine Drugs, 2015, 13(1), 460-492,
Synthetic Routes 5
Condiciones de reacción
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 40 min, reflux
Referencia
- Synthesis and antitumor activity of new thiazole nortopsentin analogsMarine Drugs, 2016, 14(12), 226/1-226/18,
Synthetic Routes 6
Condiciones de reacción
Referencia
- Synthesis, antitumor activity and CDK1 inhibition of new thiazole nortopsentin analoguesEuropean Journal of Medicinal Chemistry, 2017, 138, 371-383,
Synthetic Routes 7
Condiciones de reacción
Referencia
- Reactivity of 1H-pyrrolo[2,3-b]pyridine. II. Synthesis of 3-(β-haloethyl)-7-azaindoleJournal of Heterocyclic Chemistry, 1984, 21(2), 421-3,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 40 min, reflux
Referencia
- Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity in Peritoneal Mesothelioma Experimental ModelsJournal of Medicinal Chemistry, 2013, 56(17), 7060-7072,
2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone Raw materials
2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone Preparation Products
2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone Literatura relevante
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
90929-73-0 (2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone) Productos relacionados
- 2138518-27-9(1H-1,2,3-Triazole-5-carboxylic acid, 4-(7-azabicyclo[2.2.1]hept-1-yl)-, 1,1-dimethylethyl ester)
- 143806-99-9(Bis(pyridin-3-yl) carbonate)
- 2138342-70-6(4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpiperidine)
- 2022082-66-0(Tetrahydro-4-(1-methylethyl)-3-furansulfonamide)
- 2228088-15-9(tert-butyl N-1-(1-amino-2-hydroxyethyl)cyclobutylcarbamate)
- 2138562-03-3(4,4-dimethyl-3-(1H-pyrrol-2-yl)cyclohexan-1-one)
- 2679918-69-3(rac-(1R,3S)-3-acetamido-1-(trifluoromethyl)cyclopentane-1-carboxylic acid)
- 2098149-20-1(2-Cyclopentyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine)
- 139585-48-1(2-Chloro-5-methoxypyridine)
- 221910-67-4(4-(4-Ethylphenyl)-1-buten-4-ol)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:90929-73-0)2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone

Pureza:99%
Cantidad:1g
Precio ($):515.0